3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester
Overview
Description
3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester: is a boronic ester compound with the molecular formula C20H25BO4. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations .
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be used in metal-catalyzed carbon–carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The mode of action of 3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is likely related to its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the boronic ester participates in a transmetalation process with a palladium catalyst. The palladium undergoes oxidative addition with electrophilic organic groups, forming a new Pd–C bond. The boronic ester, being nucleophilic, is then transferred from boron to palladium .
Biochemical Pathways
In the context of the suzuki–miyaura reaction, the compound contributes to the formation of new carbon–carbon bonds, which can lead to the synthesis of a wide range of organic compounds .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the reaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of hydrolysis of phenylboronic pinacol esters . Additionally, the reaction conditions, such as temperature and the presence of a catalyst, can also impact the compound’s action in the Suzuki–Miyaura reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester typically involves the reaction of 3-benzyloxy-2-methoxyphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The compound can be oxidized to form the corresponding phenol derivative.
Hydrolysis: Under acidic or basic conditions, the boronic ester can hydrolyze to form the corresponding boronic acid.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Acids/Bases: For hydrolysis reactions
Major Products:
Aryl or Vinyl Compounds: From Suzuki-Miyaura cross-coupling.
Phenol Derivatives: From oxidation reactions.
Boronic Acids: From hydrolysis reactions
Scientific Research Applications
Chemistry: 3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. It is also used as a building block for the synthesis of complex organic molecules .
Biology and Medicine: In biological research, boronic esters are explored for their potential as enzyme inhibitors and in drug delivery systems. They are also investigated for their role in boron neutron capture therapy (BNCT) for cancer treatment .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and advanced materials. Its stability and reactivity make it a valuable reagent in various manufacturing processes .
Comparison with Similar Compounds
- 3-Methoxyphenylboronic acid pinacol ester
- 4-Hydroxy-3-methoxyphenylboronic acid pinacol ester
- 2-Methoxyphenylboronic acid pinacol ester
Comparison: 3-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is unique due to its benzyloxy and methoxy substituents, which enhance its reactivity and stability compared to other boronic esters. These substituents also influence the compound’s electronic properties, making it more suitable for specific synthetic applications .
Properties
IUPAC Name |
2-(2-methoxy-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)16-12-9-13-17(18(16)22-5)23-14-15-10-7-6-8-11-15/h6-13H,14H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBISNYOHDIAQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OCC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901136685 | |
Record name | 1,3,2-Dioxaborolane, 2-[2-methoxy-3-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901136685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-22-3 | |
Record name | 1,3,2-Dioxaborolane, 2-[2-methoxy-3-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 2-[2-methoxy-3-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901136685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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